2-Phenyl-2-propyl glucuronide
CAS No.: 106760-29-6
VCID: VC20745803
Molecular Formula: C15H20O7
Molecular Weight: 312.31 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Phenyl-2-propyl glucuronide is a glucuronide compound formed from the conjugation of 2-phenyl-2-propanol with glucuronic acid. This metabolic process is significant in pharmacology and toxicology, as it influences the solubility and excretion of various drugs and xenobiotics in the body. SynthesisThe synthesis of 2-Phenyl-2-propyl glucuronide typically involves enzymatic reactions where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 2-phenyl-2-propanol. This reaction is crucial for detoxifying lipophilic substances, enhancing their excretion through urine or bile. Metabolism and ExcretionGlucuronidation is a major phase II metabolic pathway that facilitates the elimination of drugs and endogenous compounds from the body. The formation of 2-Phenyl-2-propyl glucuronide serves as a detoxification mechanism, converting hydrophobic compounds into more hydrophilic forms that can be readily excreted. Pharmacological ImplicationsResearch indicates that glucuronides like 2-Phenyl-2-propyl glucuronide may possess varying degrees of biological activity, which can influence drug efficacy and safety profiles. For instance, studies have shown that certain phenolic compounds exhibit anti-inflammatory and antioxidant properties, potentially impacting their therapeutic applications. Studies on GlucuronidationA study published in Toxicology Letters examined the metabolic pathways of various phenolic compounds, highlighting the role of UGTs in forming glucuronides including 2-Phenyl-2-propyl glucuronide. The findings suggested that variations in UGT activity could lead to differences in drug metabolism among individuals, affecting therapeutic outcomes and toxicity risks. Cross-Reactivity in ImmunoassaysAnother significant finding relates to the cross-reactivity of alcohol glucuronides in immunoassays used for detecting ethanol consumption. Research demonstrated that 2-Propyl glucuronide showed considerable cross-reactivity, raising concerns about false positives in clinical settings when testing for alcohol use . Future DirectionsFurther research is warranted to explore the pharmacokinetics and pharmacodynamics of 2-Phenyl-2-propyl glucuronide, particularly its potential therapeutic applications and interactions with other drugs. This comprehensive overview emphasizes the importance of understanding compounds like 2-Phenyl-2-propyl glucuronide within the broader context of drug metabolism and safety evaluation in pharmaceutical sciences. |
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CAS No. | 106760-29-6 |
Product Name | 2-Phenyl-2-propyl glucuronide |
Molecular Formula | C15H20O7 |
Molecular Weight | 312.31 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylpropan-2-yloxy)oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C15H20O7/c1-15(2,8-6-4-3-5-7-8)22-14-11(18)9(16)10(17)12(21-14)13(19)20/h3-7,9-12,14,16-18H,1-2H3,(H,19,20)/t9-,10-,11+,12-,14-/m0/s1 |
Standard InChIKey | IDKZSYGHWZFFSU-HNRZYHPDSA-N |
Isomeric SMILES | CC(C)(C1=CC=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES | CC(C)(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Canonical SMILES | CC(C)(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms | 2-P-2-P-G 2-phenyl-2-propyl glucuronide 2-phenylpropan-2-ol glucuronide |
PubChem Compound | 194731 |
Last Modified | Jul 17 2023 |
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